4-Amino-6-methoxypyrimidine-5-carbaldehyde

Vue d'ensemble

Description

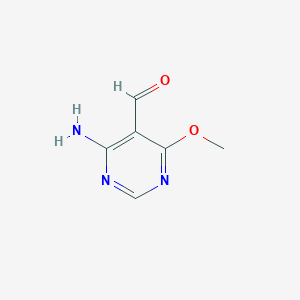

4-Amino-6-methoxypyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction yields 4-amino-5-methoxy-6-chloropyrimidine in high yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-6-methoxypyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Formation of 4-amino-6-methoxypyrimidine-5-carboxylic acid.

Reduction: Formation of 4-amino-6-methoxypyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Activities

Research has shown that derivatives of pyrimidine compounds, including 4-amino-6-methoxypyrimidine-5-carbaldehyde, exhibit significant biological activities. For instance, studies have identified pyrimidine derivatives as potential inhibitors of HIV-1 integrase and other viral enzymes, showcasing their promise in antiviral drug development . Additionally, compounds with similar structures have demonstrated anticancer properties through mechanisms involving DNA interaction and cell cycle disruption .

Enzyme Inhibition

Pyrimidine derivatives are often explored for their ability to inhibit specific enzymes. For example, some studies indicate that these compounds can act as inhibitors of glycogen phosphorylase, which plays a crucial role in glucose metabolism and is a target for diabetes treatment . The structure-activity relationship (SAR) of these compounds is critical for optimizing their efficacy as enzyme inhibitors.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions or condensation reactions under mild conditions. These synthetic pathways are essential for producing derivatives with enhanced biological activities or modified properties for specific applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the development of functional polymers. Its aldehyde group allows for the formation of covalent bonds with various substrates, enabling the design of smart materials with applications in biosensing and drug delivery systems . For instance, polymers grafted with this compound have been shown to immobilize biomolecules effectively, enhancing the performance of biosensors.

Corrosion Protection

Recent studies have explored the use of pyrimidine-based compounds in corrosion protection materials. The incorporation of this compound into coatings has been investigated for its ability to inhibit corrosion on metal surfaces, demonstrating potential applications in industrial settings .

Biochemical Applications

Biosensors

Biosensing technology has benefited from the incorporation of this compound into sensor platforms. The compound's reactivity allows for the attachment of antibodies or enzymes to sensor surfaces, improving sensitivity and specificity in detecting biomolecules such as proteins or pathogens . This application is particularly relevant in medical diagnostics.

Case Studies

Mécanisme D'action

The mechanism of action of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes involved in DNA synthesis and repair. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-6-chloropyrimidine-5-carbaldehyde

- 4-Amino-6-methylpyrimidine-5-carbaldehyde

- 4-Amino-6-ethoxypyrimidine-5-carbaldehyde

Uniqueness

4-Amino-6-methoxypyrimidine-5-carbaldehyde is unique due to the presence of both amino and methoxy groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Activité Biologique

4-Amino-6-methoxypyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Its molecular formula is C6H7N3O2, and it features an aldehyde group, an amino group, and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and molecular pathways. It is believed to inhibit key enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. This mechanism positions the compound as a candidate for anticancer therapies.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can cause cell cycle arrest at the G2/M phase, preventing mitosis and leading to increased cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. The compound has demonstrated activity against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have highlighted the importance of specific functional groups on the pyrimidine ring. The presence of both amino and methoxy groups enhances the compound's biological activity by facilitating interactions with target proteins. For example, modifications on the pyrimidine scaffold have led to compounds with improved selectivity and potency against tyrosine kinases such as EGFR and ErbB-2 .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-Amino-6-chloropyrimidine-5-carbaldehyde | Anticancer | Chlorine substituent enhances reactivity |

| 4-Amino-6-methylpyrimidine-5-carbaldehyde | Antimicrobial | Methyl group impacts solubility |

| 4-Amino-6-ethoxypyrimidine-5-carbaldehyde | Antiviral | Ethoxy group provides unique interactions |

The unique combination of functional groups in this compound distinguishes it from similar compounds, making it a valuable subject for further research.

Drug Development

Due to its promising biological activities, this compound is being explored for its potential in drug development. Its ability to inhibit critical pathways involved in cancer progression positions it as a candidate for new anticancer drugs. Furthermore, its antimicrobial properties suggest applications in treating infections .

Neurodegenerative Diseases

Emerging research indicates that this compound may also play a role in addressing neurodegenerative diseases. By modulating pathways involved in neuronal health and survival, it could contribute to therapeutic strategies for conditions such as Alzheimer's disease.

Propriétés

IUPAC Name |

4-amino-6-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIWGEBSPSJHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.